3-[2-(Aminomethyl)phenyl]propanoic acid
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Overview
Description
3-[2-(Aminomethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring an aminomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Aminomethyl)phenyl]propanoic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with propanoic acid under specific conditions. The reaction is catalyzed by palladium and proceeds through a Suzuki coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(Aminomethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar structure but lacks the aminomethyl group.
3-Amino-2-methylpropanoic acid: Contains an amino group but differs in the position and substitution pattern.
2-Amino-3-phenylpropanoic acid: Similar backbone but different functional group arrangement.
Uniqueness
3-[2-(Aminomethyl)phenyl]propanoic acid is unique due to the presence of both the aminomethyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
61336-51-4 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-[2-(aminomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13) |
InChI Key |
KVGVNXNMVXJECI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)CN |
Origin of Product |
United States |
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